Pentaerythritol glycidyl ether chemical structure and properties
Pentaerythritol glycidyl ether chemical structure and properties
An In-depth Technical Guide to Pentaerythritol (B129877) Glycidyl (B131873) Ether (PGE)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Pentaerythritol Glycidyl Ether (PGE), a key tetrafunctional epoxy compound. It details the chemical structure, physicochemical properties, synthesis, and core reactions. Furthermore, it explores applications relevant to research and development and provides detailed experimental protocols for its synthesis and characterization.
Introduction and Core Concepts
Pentaerythritol Glycidyl Ether (PGE), also known as Pentaerythritol Tetraglycidyl Ether, is a low-molecular-weight epoxy compound distinguished by a central pentaerythritol core and four reactive glycidyl ether groups.[1][2] Its primary function is as a reactive diluent and a high-functionality cross-linking agent in the formulation of epoxy resins.[1][3] The incorporation of PGE into polymer systems significantly enhances performance characteristics, including improved mechanical strength, thermal stability, adhesion, and chemical resistance.[1][4] These properties make it a valuable component in the development of high-performance coatings, advanced composites, adhesives, and electronics.[1][3][5][6]
Chemical Structure and Identification
The structure of PGE is defined by a neo-alkane core derived from pentaerythritol, with each of the four hydroxyl groups ether-linked to a glycidyl (oxirane-2-ylmethyl) group. This tetrafunctional nature is central to its high cross-linking density.
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IUPAC Name : 2-[[3-(oxiran-2-ylmethoxy)-2,2-bis(oxiran-2-ylmethoxymethyl)propoxy]methyl]oxirane[7][8]
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Synonyms : Pentaerythritol tetraglycidyl ether, 1,3-bis(2,3-epoxypropoxy)-2,2-bis[(2,3-epoxypropoxy)methyl]propane[7][8][14]
Caption: Chemical structure of Pentaerythritol Glycidyl Ether.
Physicochemical Properties
The quantitative properties of PGE are summarized in the table below. These values are critical for formulation design, reaction modeling, and safety assessments.
| Property | Value | References |
| CAS Number | 3126-63-4 | [1][7][9][10][11][12][13] |
| Molecular Weight | 360.4 g/mol | [1][7][9][10][11][13] |
| Appearance | Colorless to light yellow liquid | [7][10][11] |
| Density | 1.18 - 1.27 g/cm³ at 25°C | [5][15] |
| Boiling Point | ~483.5°C at 760 mmHg (estimate) | [14][15] |
| Flash Point | 199.3°C | [9][14] |
| Viscosity | 100 - 800 mPa·s at 25°C | [1][10] |
| Epoxide Equivalent Weight (EEW) | 97 - 110 g/eq | [1][10] |
| Solubility | Soluble in organic solvents; insoluble in water | [1][2] |
Synthesis and Key Reactions
Synthesis Pathway
PGE is typically synthesized via the reaction of pentaerythritol with an excess of epichlorohydrin (B41342) in the presence of a base, such as sodium hydroxide (B78521) (NaOH), to facilitate dehydrohalogenation.[1][14] Modern protocols often employ phase-transfer catalysts like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) or tetrabutylammonium bromide (TBAB) to improve reaction efficiency and yield between the immiscible aqueous and organic phases.[1][12]
Caption: Simplified synthesis pathway for PGE.
Core Reactivity: Epoxy Ring-Opening
The high reactivity of PGE is derived from its four strained three-membered oxirane (epoxy) rings. These rings readily undergo nucleophilic ring-opening reactions, which is the basis for its function as a cross-linker.[1] This reaction can be initiated by a wide range of nucleophiles, including:
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Amines (R-NH₂)
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Alcohols (R-OH)
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Thiols (R-SH)
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Carboxylic Anhydrides
The reaction with nucleophiles results in the formation of a highly durable and stable three-dimensional cross-linked network, imparting rigidity and robustness to the final material.[1]
Applications in Research and Drug Development
While PGE is a staple in industrial materials, its unique properties are increasingly leveraged in specialized research fields.
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Hydrogel Formulation for Drug Delivery : PGE is used to cross-link biocompatible polymers to form hydrogels.[1] These hydrogels can encapsulate therapeutic agents, allowing for their controlled and sustained release.[1]
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Biomaterial and Medical Device Coatings : Derivatives of PGE are being explored for coatings on medical devices like stents and catheters.[1] Such coatings aim to improve biocompatibility and reduce thrombogenicity by providing a stable, cross-linked surface that can interact favorably with biological systems.[1]
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Bioconjugation and Surface Functionalization : The reactive epoxy groups can covalently bond with nucleophilic functional groups (e.g., amines, thiols) present on the surface of biomolecules or substrates. This allows PGE to act as a linker for immobilizing proteins, peptides, or other bioactive molecules.[1]
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Sustainable Polymer Chemistry : In green chemistry, PGE is a precursor for non-isocyanate polyurethanes (NIPUs). It is first reacted with CO₂ to form a cyclic carbonate, which is then cured with bio-based amines.[7]
Detailed Experimental Protocols
Protocol 1: Synthesis of PGE via Phase-Transfer Catalysis
This protocol is adapted from established laboratory methods for the synthesis of polyglycidyl ethers.[1][12]
Materials:
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Pentaerythritol
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Epichlorohydrin (molar ratio of 8:1 to pentaerythritol)
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Sodium hydroxide (NaOH) solution (8 mol/L)
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Tetrabutylammonium hydrogen sulfate (TBAHS) or bromide (TBAB) as a phase-transfer catalyst
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Dichloromethane (for extraction)
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Saturated NaCl solution (brine)
Procedure:
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Combine pentaerythritol, epichlorohydrin, and the phase-transfer catalyst (e.g., 0.1 molar equivalent) in a reaction vessel equipped with a mechanical stirrer and condenser.
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Heat the mixture to 50°C.
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Incrementally add the 8 mol/L NaOH solution over 10 hours while maintaining vigorous stirring.
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After the initial reaction, cool the mixture to room temperature and continue stirring for an additional 20 hours to ensure complete ring closure.
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Filter the reaction mixture to remove precipitated salts (NaCl).
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Transfer the filtrate to a separatory funnel and dilute with dichloromethane.
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Wash the organic layer with a saturated NaCl solution until the aqueous layer is neutral (pH ≈ 7).
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purify the crude product via distillation under reduced pressure to obtain pure pentaerythritol glycidyl ether (yields typically 70-86%).[12]
Protocol 2: Determination of Epoxy Equivalent Weight (EEW)
This potentiometric titration method is based on standard procedures like ASTM D1652 and JIS K7236 to quantify the epoxy content.[16][17][18] The EEW is defined as the grams of resin containing one mole equivalent of epoxy groups.[16]
Principle: Hydrogen bromide (HBr) is generated in situ from the reaction of a quaternary ammonium (B1175870) bromide (e.g., tetraethylammonium (B1195904) bromide, TEABr) with a standardized solution of perchloric acid (HClO₄).[17][18] The HBr then quantitatively reacts with the epoxy groups of the PGE sample. The endpoint is detected potentiometrically when all epoxy groups have reacted and excess HBr appears.[18]
Materials:
-
PGE sample (weighed accurately)
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Chloroform or methylene (B1212753) chloride (solvent)
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Glacial acetic acid
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Tetraethylammonium bromide (TEABr) solution
-
Standardized 0.1 N perchloric acid in glacial acetic acid (titrant)
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Potentiometric titrator with a suitable electrode combination (e.g., glass electrode and reference electrode).
Caption: Experimental workflow for EEW determination.
Procedure:
-
Accurately weigh an appropriate amount of the PGE sample into a titration beaker.
-
Add a suitable solvent (e.g., 10 mL of chloroform) and stir until the sample is completely dissolved.[18]
-
Add glacial acetic acid and the TEABr solution to the beaker.
-
Immerse the electrodes of the potentiometric titrator into the solution.
-
Titrate the solution with the standardized 0.1 N perchloric acid titrant. Record the volume of titrant added versus the potential (mV).
-
The endpoint is the point of maximum inflection on the titration curve.
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Perform a blank titration using the same procedure without the PGE sample.
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Calculate the EEW using the following formula: EEW (g/eq) = (Weight of sample in g × 1000) / [(V_sample - V_blank) × N] Where:
-
V_sample = volume of titrant for the sample (mL)
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V_blank = volume of titrant for the blank (mL)
-
N = Normality of the perchloric acid titrant (eq/L)
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References
- 1. Pentaerythritol Glycidyl Ether CAS 3126-63-4 - Supplier [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. unilongindustry.com [unilongindustry.com]
- 6. Pentaerythritol glycidyl ether CAS 3126-63-4 - Chemical Supplier Unilong [unilongindustry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 1,3-Bis(2,3-epoxypropoxy)-2,2-bis((2,3-epoxypropoxy)methyl)propane | C17H28O8 | CID 76579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pentaerythritol glycidylether | 3126-63-4 | FP152437 [biosynth.com]
- 10. watson-int.com [watson-int.com]
- 11. Pentaerythritol glycidyl ether | 3126-63-4 [chemicalbook.com]
- 12. Pentaerythritol glycidyl ether synthesis - chemicalbook [chemicalbook.com]
- 13. calpaclab.com [calpaclab.com]
- 14. lookchem.com [lookchem.com]
- 15. Pentaerythritol glycidyl ether | CAS#:3126-63-4 | Chemsrc [chemsrc.com]
- 16. Epoxy value - Wikipedia [en.wikipedia.org]
- 17. lcms.cz [lcms.cz]
- 18. hiranuma.com [hiranuma.com]
